molecular formula C17H19N3O2 B12567763 Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine CAS No. 192573-11-8

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine

Cat. No.: B12567763
CAS No.: 192573-11-8
M. Wt: 297.35 g/mol
InChI Key: OEZFJQWGKPBPHX-UHFFFAOYSA-N
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Description

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which is further substituted with benzyl and dimethyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of imidazo[4,5-b]pyridine derivatives can involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon or Raney nickel can enhance the efficiency of the reactions . Additionally, the choice of solvents and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound can also inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

192573-11-8

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C15H15N3.C2H4O2/c1-11-8-14-15(17-12(11)2)16-10-18(14)9-13-6-4-3-5-7-13;1-2(3)4/h3-8,10H,9H2,1-2H3;1H3,(H,3,4)

InChI Key

OEZFJQWGKPBPHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN2CC3=CC=CC=C3)N=C1C.CC(=O)O

Origin of Product

United States

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